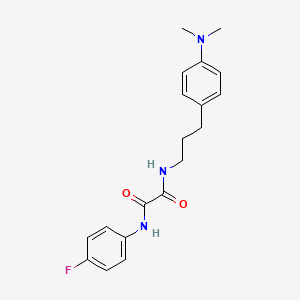

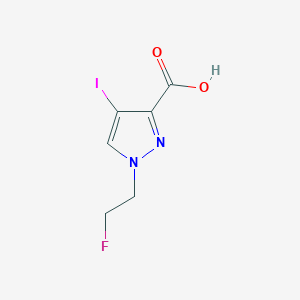

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an oxalamide derivative, which is a class of compounds characterized by the presence of an oxalamide group (a type of amide). The structure suggests the presence of a dimethylamino group attached to a phenyl ring, and a fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic data (IR and 1H NMR) and elemental analysis . Unfortunately, without specific data on this compound, I can’t provide a detailed analysis.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the dimethylamino group could potentially make the compound a weak base .Scientific Research Applications

Medicinal Chemistry Applications

Compounds with structures similar to "N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide" have been explored for their medicinal properties, particularly as neurokinin-1 receptor antagonists, which are significant for their roles in emesis and depression. For instance, a compound exhibiting high affinity and oral activity as an h-NK(1) receptor antagonist demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting the therapeutic potential of such molecules (Harrison et al., 2001).

Photophysical and Fluorescent Studies

The photophysical properties of compounds bearing dimethylamino and fluorophenyl groups have been extensively studied for their potential applications in fluorescence sensing and molecular probes. For example, a multi-component system incorporating fluorophore, spacer, and receptor units demonstrated receptor-analyte binding interactions, showcasing the utility of such compounds in detecting metal ions and anions (Bhoi et al., 2015). Similarly, research on highly selective and sensitive colorimetric and fluorogenic sensors for metal ions like Hg2+ and Cr3+ in neutral water environments underlines the significant role of these compounds in environmental monitoring and live-cell imaging (Das et al., 2012).

Potential Applications in Electroluminescent Devices

The synthesis and properties of conjugated polyelectrolytes based on polyfluorene, incorporating dimethylamino groups, suggest potential applications in electroluminescent devices. Such materials exhibiting solubility in polar solvents and water, along with their photophysical properties, indicate their utility in developing more efficient and versatile electroluminescent materials (Huang et al., 2004).

Mechanism of Action

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(4-fluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2/c1-23(2)17-11-5-14(6-12-17)4-3-13-21-18(24)19(25)22-16-9-7-15(20)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPZXPDZVAVUBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2418257.png)

![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2418261.png)

![N-(3-acetamidophenyl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2418262.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2418268.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2418271.png)

![2-(4-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2418272.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide](/img/structure/B2418278.png)